molecular formula C14H12Cl2N2O3S B6078531 N-{[(2,6-dichlorophenyl)amino]carbonyl}-4-methylbenzenesulfonamide

N-{[(2,6-dichlorophenyl)amino]carbonyl}-4-methylbenzenesulfonamide

Cat. No. B6078531
M. Wt: 359.2 g/mol
InChI Key: HDWOQSBHFQQTED-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{[(2,6-dichlorophenyl)amino]carbonyl}-4-methylbenzenesulfonamide, commonly known as DCPC, is a chemical compound that has been extensively studied for its potential use in scientific research. DCPC is a sulfonamide derivative that has been shown to have a variety of biochemical and physiological effects, making it a valuable tool for investigating various biological processes.

Mechanism of Action

DCPC inhibits the activity of carbonic anhydrases by binding to the active site of the enzyme. The sulfonamide group of DCPC interacts with the zinc ion at the active site of the enzyme, preventing the hydration of carbon dioxide. This results in a decrease in the activity of carbonic anhydrases, which can have a variety of downstream effects on physiological processes.
Biochemical and Physiological Effects
DCPC has been shown to have a variety of biochemical and physiological effects. In addition to its inhibitory effects on carbonic anhydrases, DCPC has been shown to inhibit the activity of other enzymes, including urease and α-chymotrypsin. DCPC has also been shown to have anti-inflammatory effects, and it has been investigated as a potential treatment for inflammatory diseases such as rheumatoid arthritis.

Advantages and Limitations for Lab Experiments

DCPC has several advantages for use in lab experiments. It is a potent inhibitor of carbonic anhydrases, making it a valuable tool for investigating the role of these enzymes in various biological processes. DCPC is also relatively easy to synthesize and obtain in high yields. However, DCPC does have some limitations. It is not selective for specific carbonic anhydrase isoforms, which can make it difficult to study the specific roles of individual isoforms. Additionally, DCPC has been shown to have some toxic effects, which can limit its use in certain experiments.

Future Directions

There are several future directions for research on DCPC. One area of interest is the development of more selective carbonic anhydrase inhibitors that can target specific isoforms of the enzyme. Another area of interest is the investigation of the anti-inflammatory effects of DCPC and its potential use as a treatment for inflammatory diseases. Additionally, DCPC has been investigated as a potential treatment for osteoporosis, and further research in this area could lead to the development of new treatments for this condition.

Synthesis Methods

DCPC is synthesized by reacting 2,6-dichloroaniline with 4-methylbenzenesulfonyl chloride in the presence of a base. The resulting product is then purified and recrystallized to obtain DCPC in its pure form. The synthesis of DCPC is a relatively simple process, and the compound can be obtained in high yields.

Scientific Research Applications

DCPC has been used extensively in scientific research due to its ability to inhibit the activity of carbonic anhydrase enzymes. Carbonic anhydrases are a family of enzymes that catalyze the reversible hydration of carbon dioxide, and they play a critical role in a variety of physiological processes, including acid-base regulation, respiration, and bone resorption. DCPC has been shown to be a potent inhibitor of carbonic anhydrases, making it a valuable tool for investigating the role of these enzymes in various biological processes.

properties

IUPAC Name

1-(2,6-dichlorophenyl)-3-(4-methylphenyl)sulfonylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12Cl2N2O3S/c1-9-5-7-10(8-6-9)22(20,21)18-14(19)17-13-11(15)3-2-4-12(13)16/h2-8H,1H3,(H2,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDWOQSBHFQQTED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC(=O)NC2=C(C=CC=C2Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12Cl2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,6-Dichlorophenyl)-3-(4-methylphenyl)sulfonylurea

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